REACTION_CXSMILES
|
II.[C:3]([Si:7]([O:10][CH2:11][C:12]([CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([I:22])=[CH:18][CH:17]=1)=[CH2:13])([CH3:9])[CH3:8])([CH3:6])([CH3:5])[CH3:4].[BH4-].[Na+].[OH:25]O.[OH-].[Na+]>C1COCC1.O>[Si:7]([O:10][CH2:11][CH:12]([CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([I:22])=[CH:18][CH:17]=1)[CH2:13][OH:25])([C:3]([CH3:6])([CH3:4])[CH3:5])([CH3:9])[CH3:8] |f:2.3,5.6|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise (over 40 min)
|
Duration
|
40 min
|
Type
|
WAIT
|
Details
|
at room temperature for 13 h
|
Duration
|
13 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was again cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (4×50 mL)
|
Type
|
WASH
|
Details
|
The extracts were washed with brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Elution with 0-2% EtOAc/petroleum ether firstly gave foreruns
|
Type
|
WASH
|
Details
|
further elution with 4-5% EtOAc/petroleum ether
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC(CO)COC1=CC=C(C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.26 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |